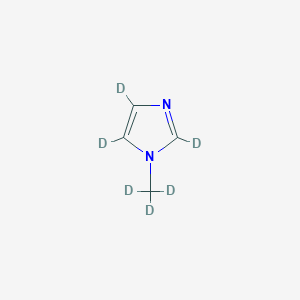
Bis(dodecylsulfanylthiocarbonyl) disulfide
Overview
Description
Bis(dodecylsulfanylthiocarbonyl) disulfide: is a chemical compound with the molecular formula C26H50S6 and a molecular weight of 555.07 g/mol . It is commonly used as a precursor in reversible addition-fragmentation chain transfer (RAFT) polymerization, a method for controlled radical polymerization .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(dodecylsulfanylthiocarbonyl) disulfide typically involves the reaction of dodecanethiol with carbon disulfide in the presence of a base, followed by oxidation . The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Common solvents include dichloromethane or ethanol.
Oxidizing Agent: Hydrogen peroxide or iodine can be used for the oxidation step.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Batch or Continuous Reactors: To handle large volumes.
Purification Steps: Including recrystallization or chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: Bis(dodecylsulfanylthiocarbonyl) disulfide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Can be reduced back to dodecanethiol.
Substitution: Can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, and other organic solvents.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dodecanethiol.
Substitution Products: Various substituted thiocarbonyl compounds.
Scientific Research Applications
Bis(dodecylsulfanylthiocarbonyl) disulfide is widely used in scientific research, particularly in the field of polymer chemistry. Its applications include:
RAFT Polymerization: Used as a RAFT agent to control the molecular weight and architecture of polymers.
Biological Studies: Investigated for its potential use in drug delivery systems due to its ability to form stable and controlled-release polymers.
Industrial Applications: Used in the production of specialty polymers with specific properties such as thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of bis(dodecylsulfanylthiocarbonyl) disulfide in RAFT polymerization involves the reversible addition and fragmentation of the thiocarbonylthio group. This process allows for the control of polymer chain growth and results in polymers with narrow molecular weight distributions . The molecular targets and pathways involved include:
Radical Intermediates: The thiocarbonylthio group stabilizes radical intermediates, allowing for controlled polymerization.
Chain Transfer: The compound facilitates chain transfer reactions, which are crucial for maintaining control over polymer growth.
Comparison with Similar Compounds
Bis(dodecylsulfanylthiocarbonyl) disulfide can be compared with other RAFT agents such as:
- Bis(thiobenzoyl) disulfide
- 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid
- 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid
Uniqueness:
- Long Alkyl Chain: The dodecyl groups provide hydrophobic properties, making it suitable for specific polymer applications.
- Stability: The compound is stable under various reaction conditions, making it versatile for different polymerization processes .
Properties
IUPAC Name |
dodecylsulfanyl-(dodecylsulfanylcarbothioyldisulfanyl)methanethione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H50S6/c1-3-5-7-9-11-13-15-17-19-21-23-29-25(27)31-32-26(28)30-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNRYKCXJSDLRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSC(=S)SSC(=S)SCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H50S6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40470687 | |
| Record name | Bis(dodecylsulfanylthiocarbonyl) disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
555.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870532-86-8 | |
| Record name | Bis(dodecylsulfanylthiocarbonyl) disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1626194.png)













